5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole
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Overview
Description
4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER is a complex organic compound characterized by its unique structural features This compound contains a methoxyphenyl group, a methylethylphenyl group, and a phenyl-tetrazolyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylacetic acid with isobutyl bromide in the presence of a base to form the intermediate 4-[1-(4-methoxyphenyl)-1-methylethyl]phenyl bromide. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by etherification with phenol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group yields an amine .
Scientific Research Applications
4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Similar in structure but contains imidazole groups instead of tetrazole.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER is unique due to its combination of methoxyphenyl, methylethylphenyl, and phenyl-tetrazolyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy]-1-phenyltetrazole |
InChI |
InChI=1S/C23H22N4O2/c1-23(2,17-9-13-20(28-3)14-10-17)18-11-15-21(16-12-18)29-22-24-25-26-27(22)19-7-5-4-6-8-19/h4-16H,1-3H3 |
InChI Key |
RWTQFXRHNJVVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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